molecular formula C21H19BrN2OS B2641099 2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione CAS No. 620590-21-8

2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Cat. No.: B2641099
CAS No.: 620590-21-8
M. Wt: 427.36
InChI Key: DRDNAUIXNRGAKW-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a complex organic compound that belongs to the class of hexahydroquinazolines. This compound is characterized by the presence of bromine and methoxy functional groups attached to phenyl rings, which are further connected to a hexahydroquinazoline core with a thione group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step organic reactions. One common method includes the condensation of 4-bromoaniline and 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea under acidic conditions to yield the desired hexahydroquinazoline-4-thione compound. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving the use of industrial-grade reagents and solvents. The reaction conditions would be carefully monitored and controlled to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine and methoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromophenyl 4-bromobenzoate
  • N-(4-Methoxyphenyl)-N’-(4-bromophenyl)formamidine

Uniqueness

Compared to similar compounds, 2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is unique due to its hexahydroquinazoline core and thione group. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-bromophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2OS/c1-25-17-12-10-16(11-13-17)24-19-5-3-2-4-18(19)21(26)23-20(24)14-6-8-15(22)9-7-14/h6-13H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDNAUIXNRGAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCCC3)C(=S)N=C2C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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